4-Methoxybenzenesulfonyl chloride (also known as mesylate chloride) is an organic compound with the chemical formula CH3OC6H4SO2Cl. It is a white solid that is used as a reagent in organic synthesis []. Here's a breakdown of its applications in scientific research:
4-Methoxybenzenesulfonyl chloride is primarily employed as a sulfonylating agent. It reacts with various nucleophiles to introduce a mesylate group (SO2OCH3) onto the molecule [, ]. This functional group can be further manipulated in subsequent synthetic steps to achieve various chemical transformations. Here are some examples of its use in sulfonylation reactions:
4-Methoxybenzenesulfonyl chloride can be used to prepare sulfonamides, which are a class of medicinally important compounds []. These can be obtained by reacting the chloride group with amines.
The mesylate group can act as a protecting group for alcohols and phenols. It can be introduced to temporarily mask the hydroxyl functionality and then selectively removed under controlled conditions to regenerate the original alcohol or phenol [].
4-Methoxybenzenesulfonyl chloride has also been used in research involving biomolecules. For instance, it has been applied in the synthesis of modified nucleotides, which are essential building blocks of nucleic acids like DNA and RNA []. These modified nucleotides can be valuable tools for studying cellular processes and developing new therapeutic agents.
4-Methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula CHClOS. It appears as a white to pale cream solid and is known for its applications in organic synthesis, particularly as a sulfonylating agent. The compound features a methoxy group (-OCH) attached to a benzene ring, which is further substituted with a sulfonyl chloride group (-SOCl) . This structure makes it an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.
4-Methoxybenzenesulfonyl chloride is a corrosive and irritating compound. Here are some safety concerns:
4-Methoxybenzenesulfonyl chloride exhibits biological activity primarily as an anti-HIV agent. It functions as a pharmaceutical intermediate in the development of drugs targeting HIV and other viral infections . Additionally, it has been utilized in protecting groups for nitrogen functionalities in various biochemical applications, allowing for selective reactions during synthetic processes .
Several methods exist for synthesizing 4-methoxybenzenesulfonyl chloride:
The applications of 4-methoxybenzenesulfonyl chloride are diverse:
Interaction studies involving 4-methoxybenzenesulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that it effectively reacts with primary and secondary amines to form stable sulfonamide derivatives. This reactivity has implications for drug design and development, particularly in creating compounds with enhanced biological activity or selectivity against specific targets .
Several compounds exhibit structural or functional similarities to 4-methoxybenzenesulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chlorobenzenesulfonyl chloride | CHClOS | More reactive due to chlorine substituent |
4-Methylbenzenesulfonyl chloride | CHClOS | Methyl group provides different sterics |
4-Fluorobenzenesulfonyl chloride | CHClFOS | Fluorine enhances electrophilicity |
Benzenesulfonyl chloride | CHClOS | Lacks methoxy group; simpler structure |
What sets 4-methoxybenzenesulfonyl chloride apart from these similar compounds is its specific methoxy substitution, which influences its reactivity and solubility properties. The presence of the methoxy group enhances its utility in various synthetic applications while providing unique selectivity in reactions compared to its chlorinated or fluorinated counterparts.
4-Methoxybenzenesulfonyl chloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 4-methoxybenzene-1-sulfonyl chloride. This nomenclature reflects its core structure:
The molecular formula is C₇H₇ClO₃S, with a molecular weight of 206.64 g/mol. Its CAS Registry Number is 98-68-0, and it is classified under the broader category of aromatic sulfonyl chlorides.
The compound belongs to the sulfonyl halide family, characterized by a sulfonyl group (–SO₂–) bonded to a halogen (here, chlorine). Its aromatic nature arises from the benzene ring, while the electron-donating methoxy group influences reactivity and stability.
The synthesis of 4-methoxybenzenesulfonyl chloride is rooted in the broader development of sulfonyl chloride chemistry, which gained prominence in the early 20th century. Sulfonyl chlorides emerged as critical intermediates for synthesizing sulfonamides, dyes, and pharmaceuticals. While the exact date of its first synthesis is not explicitly documented, its preparation likely followed advancements in chlorosulfonation reactions applied to substituted benzene derivatives.
Chlorosulfonation Methodology:
The reaction of aromatic compounds with chlorosulfonic acid (ClSO₃H) or oleum (fuming sulfuric acid) became a standard method for synthesizing sulfonyl chlorides in the 1930s. For 4-methoxybenzenesulfonyl chloride, this would involve treating anisole (methoxybenzene) with excess chlorosulfonic acid:
$$
\text{C₆H₅OCH₃ + 2 ClSO₃H → C₆H₄(OCH₃)SO₂Cl + HCl + SO₃}
$$
This method is referenced in modern patents, though early iterations faced challenges in yield and purity due to side reactions like polysubstitution.
Catalytic Improvements:
Mid-20th-century innovations introduced catalysts such as sulfamic acid (H₃NSO₃) to optimize chlorosulfonation. These catalysts reduced byproducts and improved selectivity for monosubstituted derivatives like 4-methoxybenzenesulfonyl chloride.
Early Characterization Techniques:
Initial analyses relied on elemental analysis and melting point determination. By the 1960s, advancements in nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy enabled precise structural confirmation. For example, the characteristic –SO₂Cl IR absorption near 1370 cm⁻¹ and 1170 cm⁻¹ helped distinguish sulfonyl chlorides from related compounds.
Contemporary production methods, as detailed in patents, often combine chlorosulfonic acid with thionyl chloride (SOCl₂) to enhance efficiency. For instance:$$\text{C₆H₅OCH₃ + ClSO₃H + SOCl₂ → C₆H₄(OCH₃)SO₂Cl + byproducts}$$This approach minimizes decomposition and improves scalability.
Corrosive